2-(3,4-dimethoxyphenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
2-(3,4-dimethoxyphenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C20H20N4O4 and its molecular weight is 380.404. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Properties
This compound belongs to a broader class of chemicals known for their unique chemical structures and properties, such as tautomerism, which plays a significant role in their reactivity and interactions with other molecules. For instance, the study of NH-pyrazoles, including related compounds with dimethoxyphenyl and dimethyl-oxazolyl groups, has shed light on their structural characteristics and tautomerism in both solid-state and solution, providing insights into their potential applications in chemical synthesis and material science (Cornago et al., 2009).
Antimicrobial and Anticancer Applications
Compounds with the pyrazole core, including those with additional functional groups like dimethoxyphenyl and dimethyl-oxazolyl, have been evaluated for their potential antimicrobial and anticancer activities. For example, novel pyrazole derivatives have been synthesized and tested for their antimicrobial and anticancer efficacy, showing promise as lead compounds for the development of new therapeutic agents (Hafez et al., 2016).
Material Science and Sensor Development
The unique electronic and structural properties of compounds within this class have made them candidates for the development of new materials and sensors. For instance, certain pyrazoline derivatives have been explored for their photophysical properties and potential as fluorescent chemosensors for metal ions, such as Fe3+, which is crucial in environmental monitoring and industrial processes (Salman A. Khan, 2020).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-12-15(13(2)28-22-12)11-23-7-8-24-17(20(23)25)10-16(21-24)14-5-6-18(26-3)19(9-14)27-4/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTLTAGCFMELSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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